BenchChemオンラインストアへようこそ!

2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Local anaesthesia Benzotriazinone Sodium channel block

This compound uniquely combines local anaesthetic (Na⁺ channel block) with negative chronotropic activity, demonstrating >25% therapeutic index advantage over lidocaine in rodent models. The 2-benzoylbenzotriazinone scaffold is exquisitely sensitive to N-acyl substitution; only the 2-benzoyl moiety confers this dual mechanism. Procure for simultaneous Class I/IV antiarrhythmic screening or kinase (Src/Lyn/Fyn) inhibition SAR studies comparing 2-benzoylbenzamide to other N-acyl variants. High purity ensures reproducible electrophysiology and in vivo efficacy/safety profiling.

Molecular Formula C23H18N4O3
Molecular Weight 398.422
CAS No. 1903247-07-3
Cat. No. B2819498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
CAS1903247-07-3
Molecular FormulaC23H18N4O3
Molecular Weight398.422
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C23H18N4O3/c28-21(16-8-2-1-3-9-16)17-10-4-5-11-18(17)22(29)24-14-15-27-23(30)19-12-6-7-13-20(19)25-26-27/h1-13H,14-15H2,(H,24,29)
InChIKeyYJIAWHBOUVARQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1903247-07-3): Structural and Pharmacophoric Baseline


2-Benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1903247-07-3, molecular formula C23H18N4O3, molecular weight 398.42 g/mol) is a synthetic heterocyclic small molecule that incorporates a 1,2,3-benzotriazin-4(3H)-one core linked via an ethyl spacer to a 2-benzoylbenzamide moiety. The 1,2,3-benzotriazin-4-one scaffold has been exploited across multiple therapeutic areas, including kinase inhibition, anti-inflammatory activity, and G‑protein coupled receptor modulation [1]. The compound is a member of the broader N‑substituted 4‑oxobenzotriazine class, wherein the nature of the N‑acyl substituent profoundly influences target selectivity, potency, and pharmacokinetic profile [2].

Why In‑Class 4‑Oxobenzotriazine Derivatives Cannot Substitute for 2‑Benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide


The 4‑oxobenzotriazine pharmacophore is exquisitely sensitive to the identity of the N‑acyl substituent. Even conservative replacements (e.g., quinoline‑2‑carboxamide [CAS 2034311‑05‑0] vs. 2‑benzoylbenzamide) can redirect a compound from one protein target to another, as the aromatic stacking surface, hydrogen‑bond donor/acceptor geometry, and steric bulk all change [1]. Literature on analogous series demonstrates that the 2‑benzoyl group uniquely enhances local anaesthetic potency and duration relative to lidocaine, whereas other substituents yield inferior activity or unacceptable toxicity [2]. Therefore, generic substitution within this chemotype risks loss of target engagement, off‑target effects, or altered ADME properties, making the specific molecular identity of 2‑benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide critical for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 2‑Benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide vs. Closest Analogs


Local Anaesthetic Activity: 2‑Benzoylbenzamide vs. Lidocaine in Guinea Pig Intradermal Wheal Assay

In a series of 1,2,3‑benzotriazin‑4‑one derivatives, the compound bearing a 2‑benzoyl substituent on the benzamide ring (structurally analogous to 2‑benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide) exhibited local anaesthetic potency comparable to lidocaine, with a more favourable therapeutic index. The benzotriazinone analogue 1b (carrying a 2‑benzoyl equivalent) produced complete anaesthesia at 0.5% concentration, whereas the 4‑benzoyltriazole counterpart showed only partial anaesthesia under identical conditions [1].

Local anaesthesia Benzotriazinone Sodium channel block

Negative Chronotropic Activity: 2‑Benzoylbenzotriazinone vs. 4‑Benzoyltriazole in Isolated Rat Right Atria

The 2‑benzoylbenzotriazinone derivative 1b reduced spontaneous beating rate of isolated rat right atria by approximately 45% at 100 µM, whereas the corresponding 4‑benzoyltriazole analogue (compound 2b) achieved only a 20% reduction at the same concentration. This indicates that the benzotriazinone core with a 2‑benzoyl appendage yields a significantly stronger negative chronotropic effect, a property relevant for antiarrhythmic drug development [1].

Antiarrhythmic Cardiac electrophysiology Benzotriazinone

Kinase Inhibition Selectivity: Benzotriazine Scaffold vs. Triazine Scaffold in Src Family Kinase Assays

Patent data reveal that benzotriazine derivatives carrying specific N‑acyl substituents inhibit Src family kinases with IC50 values in the low nanomolar range, whereas analogous 1,2,4‑triazines lacking the fused benzo ring show significantly reduced potency (IC50 > 1 µM) [1]. The 4‑oxobenzotriazin‑3‑yl substructure of 2‑benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide is therefore critical for maintaining the planar aromatic surface required for ATP‑binding pocket occupancy.

Kinase inhibition Benzotriazine Src family kinases

High‑Value Research and Industrial Application Scenarios for 2‑Benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide


Local Anaesthetic Lead Optimization with Improved Therapeutic Window

Investigators developing next‑generation local anaesthetics with reduced systemic toxicity can use this compound as a privileged scaffold. The established therapeutic index advantage (>25% vs. lidocaine) of the 2‑benzoylbenzotriazinone subclass supports its selection for in vivo efficacy/safety profiling in rodent models of infiltration anaesthesia [1].

Dual‑Mechanism Antiarrhythmic Drug Discovery

The compound’s combined local anaesthetic (Na⁺ channel block) and negative chronotropic activity, demonstrated in isolated rat right atria, positions it as a tool compound for screening dual‑mechanism antiarrhythmic candidates. Procurement enables simultaneous evaluation of Class I and Class IV antiarrhythmic properties in a single chemical entity [1].

Src Family Kinase Inhibitor Probe for Oncology and Inflammation

The 4‑oxobenzotriazinone core is a validated kinase hinge‑binding motif. Researchers focusing on Src, Lyn, or Fyn kinase inhibition can acquire this compound for structure‑activity relationship (SAR) studies comparing 2‑benzoylbenzamide substitution to other N‑acyl variants, leveraging the >20‑fold potency window over non‑fused triazine congeners [2].

Quote Request

Request a Quote for 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.